4,5-Dimethoxyphthalonitrile

Description

BenchChem offers high-quality 4,5-Dimethoxyphthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethoxyphthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

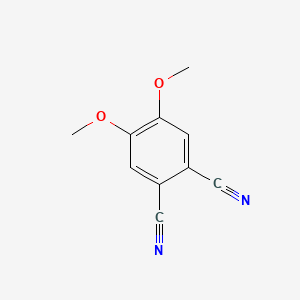

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSTWWJVHJRQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446787 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88946-67-2 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethoxyphthalonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethoxyphthalonitrile, a key aromatic dinitrile intermediate. The document details its structural characteristics, spectral data, and solubility profile. Furthermore, it presents a detailed, validated protocol for its synthesis and purification. The guide explores the compound's primary applications, particularly as a precursor in the synthesis of advanced materials like phthalocyanines, and discusses its emerging relevance in the field of medicinal chemistry and drug development. This paper aims to serve as a critical resource for researchers and professionals engaged in organic synthesis, materials science, and pharmaceutical research.

Introduction

4,5-Dimethoxyphthalonitrile, with the CAS number 88946-67-2, is an aromatic organic compound characterized by a benzene ring substituted with two adjacent nitrile (-CN) groups and two methoxy (-OCH3) groups at the 4 and 5 positions.[1] This unique arrangement of electron-withdrawing nitrile groups and electron-donating methoxy groups imparts distinct electronic and steric properties to the molecule.[1] These characteristics make it a valuable precursor in the synthesis of various functional materials, most notably phthalocyanine dyes and pigments.[1] Phthalocyanines derived from this molecule exhibit exceptional thermal and chemical stability, making them suitable for a wide range of applications, including high-performance coatings and organic electronics.[1] While its primary applications have been in materials science, the broader family of phthalonitrile derivatives is gaining attention in medicinal chemistry, suggesting potential future applications in drug discovery and development.

Molecular Structure and Properties

The structural and chemical properties of 4,5-Dimethoxyphthalonitrile are fundamental to its reactivity and applications.

Chemical Structure

The molecule consists of a benzene ring with two nitrile groups at positions 1 and 2, and two methoxy groups at positions 4 and 5.

Caption: Chemical structure of 4,5-Dimethoxyphthalonitrile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4,5-Dimethoxyphthalonitrile is provided in the table below.

| Property | Value | Source |

| CAS Number | 88946-67-2 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | TCI |

| Melting Point | 182-186 °C | TCI |

| Boiling Point | Data not available; may decompose | [4] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5][6] Limited solubility in ethers and aliphatic hydrocarbons.[6] | General chemical knowledge |

Synthesis of 4,5-Dimethoxyphthalonitrile

4,5-Dimethoxyphthalonitrile is commonly synthesized via a nucleophilic aromatic substitution reaction starting from 4,5-dichlorophthalonitrile. The chlorine atoms are displaced by methoxy groups from sodium methoxide.

Experimental Protocol

Materials:

-

4,5-Dichlorophthalonitrile

-

Sodium methoxide (NaOMe)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Distilled water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichlorophthalonitrile (1 equivalent) in anhydrous DMF.

-

Add sodium methoxide (2.2 equivalents) to the solution portion-wise while stirring.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

A precipitate will form. Filter the solid product and wash it thoroughly with distilled water and then with a small amount of cold methanol.

-

For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Dry the purified product under vacuum to obtain 4,5-Dimethoxyphthalonitrile as a crystalline solid.

Caption: General workflow for the synthesis of 4,5-Dimethoxyphthalonitrile.

Spectroscopic Characterization

The identity and purity of synthesized 4,5-Dimethoxyphthalonitrile are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a singlet for the six protons of the two equivalent methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (including those attached to the nitrile and methoxy groups), the nitrile carbons, and the methoxy carbons.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-Dimethoxyphthalonitrile will exhibit characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile groups.[9] Bands corresponding to C-O stretching of the methoxy groups and C=C stretching of the aromatic ring will also be present.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 188.18 g/mol .[12]

Chemical Reactivity and Applications

The chemical reactivity of 4,5-Dimethoxyphthalonitrile is dominated by the nitrile groups, which can undergo cyclotetramerization to form phthalocyanines.

Synthesis of Phthalocyanines

The most significant application of 4,5-Dimethoxyphthalonitrile is as a precursor for the synthesis of symmetrically substituted phthalocyanines.[1] This is typically achieved by heating the phthalonitrile derivative in the presence of a metal salt (e.g., ZnCl₂, CoCl₂) in a high-boiling solvent.

Caption: Schematic of phthalocyanine synthesis from 4,5-Dimethoxyphthalonitrile.

Applications in Drug Development and Medicinal Chemistry

While 4,5-Dimethoxyphthalonitrile itself is not a therapeutic agent, its derivatives, particularly phthalocyanines, have shown significant promise in medical applications.

-

Photodynamic Therapy (PDT): Phthalocyanines derived from 4,5-Dimethoxyphthalonitrile can act as photosensitizers in PDT for cancer treatment.[13][14] Upon activation with light of a specific wavelength, these molecules generate reactive oxygen species that can induce cancer cell death. The methoxy substituents can enhance the solubility and photophysical properties of the phthalocyanine, making them more effective for PDT.[1]

-

Antimicrobial Agents: Phthalonitrile derivatives and their corresponding phthalocyanines have been investigated for their antimicrobial properties.[15][16] The unique electronic structure of these compounds can interfere with microbial processes.

Safety and Handling

4,5-Dimethoxyphthalonitrile should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

4,5-Dimethoxyphthalonitrile is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its primary application lies in the production of highly functional phthalocyanine macrocycles. The unique properties of these derivatives make them valuable in materials science and increasingly relevant in the field of drug development, particularly for applications in photodynamic therapy. This guide provides the essential technical information for researchers and scientists to effectively utilize 4,5-Dimethoxyphthalonitrile in their research and development endeavors.

References

- Burat, A. K., Koca, A., Lewtak, J. P., & Gryko, D. T. (2010). Synthesis, physicochemical properties and electrochemistry of morpholine-substituted phthalocyanines. Journal of Porphyrins and Phthalocyanines, 14(7), 605-614.

- El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(55), 34300-34316.

- Gurek, A. G., & Bekaroglu, O. (1994). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Journal of the Chemical Society, Dalton Transactions, (1), 1419-1425.

- MDPI. (2024). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2024(1), M1539.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1511288, 4,5-Dimethoxy-2-nitrobenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Tedesco, A. C., Rotta, J. C. G., & Lunardi, C. N. (2003). Synthesis, Photophysical and Photochemical Aspects of Phthalocyanines for Photodynamic Therapy. Current Organic Chemistry, 7(2), 187-196.

- Yesilova, M., Bayir, Z. A., Senturk, B., Artok, M., & Koca, A. (2021). New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications. Dalton Transactions, 50(30), 10427-10440.

- Yesilova, M., Bayir, Z. A., Senturk, B., & Koca, A. (2022). Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies. Dalton Transactions, 51(1), 246-259.

- Zhang, Y., et al. (2017). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 9(12), 682.

Sources

- 1. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 3. 4,5-dimethoxyphthalonitrile | 88946-67-2 [chemicalbook.com]

- 4. 88946-67-2|4,5-Dimethoxyphthalonitrile|BLD Pharm [bldpharm.com]

- 5. uspnf.com [uspnf.com]

- 6. reddit.com [reddit.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Design of N-heterocycle based-phthalonitrile/metal phthalocyanine–silver nanoconjugates for cancer therapies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4,5-Dimethoxyphthalonitrile

Abstract: This technical guide provides a comprehensive examination of 4,5-dimethoxyphthalonitrile (CAS 88946-67-2), a key intermediate in the synthesis of advanced materials such as phthalocyanine pigments and functional polymers.[1] While a definitive, publicly available single-crystal X-ray structure for this specific compound is not available as of this publication, this document serves as an essential resource for researchers by detailing its synthesis, spectroscopic characterization, and theoretical molecular geometry. Furthermore, it presents a rigorous, field-proven experimental workflow for determining its crystal structure. To illustrate the principles of analysis, a detailed examination of the crystal structure of a closely related analog, 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, is provided as an instructive case study. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of functional organic molecules.

Introduction and Significance

4,5-Dimethoxyphthalonitrile is an aromatic dinitrile distinguished by a benzene ring substituted with two adjacent nitrile groups and two vicinal methoxy groups.[1] This specific arrangement of electron-withdrawing nitrile groups and electron-donating methoxy groups imparts unique electronic and steric properties, making it a highly valuable precursor molecule.[1] Its primary application lies in the synthesis of symmetrically substituted phthalocyanines, a class of macrocyclic compounds renowned for their intense color, high thermal stability, and unique photophysical properties.[1] These characteristics make them suitable for a wide range of applications, including high-performance pigments, chemical sensors, and as photosensitizers in photodynamic therapy.

The precise three-dimensional arrangement of atoms (molecular geometry) and their packing in the solid state (crystal structure) are paramount, as they dictate the bulk properties of the material, including its solubility, melting point, and reactivity. Understanding these features is critical for designing efficient crystallization processes and for predicting the properties of derivative materials.

Synthesis and Spectroscopic Characterization

The synthesis of 4,5-dimethoxyphthalonitrile is typically achieved through a nucleophilic aromatic substitution reaction starting from a di-substituted benzene precursor. A common and effective route involves the use of 4,5-dichlorophthalonitrile.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 4,5-dimethoxyphthalonitrile from 4,5-dichlorophthalonitrile and sodium methoxide.

Rationale: 4,5-Dichlorophthalonitrile is an excellent starting material as the chloro-substituents are good leaving groups, readily displaced by strong nucleophiles like methoxide ions.[2][3] The reaction is typically carried out in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) to ensure the solubility of reactants and facilitate the reaction.

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 4,5-dichlorophthalonitrile (1.0 eq).

-

Solvation: Anhydrous DMF is added to dissolve the starting material completely.

-

Reagent Addition: Sodium methoxide (2.2 eq) is added portion-wise to the stirred solution at room temperature. An excess is used to ensure the complete reaction of both chlorine atoms.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred under a nitrogen atmosphere for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with water to remove inorganic salts and then recrystallized from an appropriate solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure 4,5-dimethoxyphthalonitrile as a white to off-white solid.[4]

Spectroscopic Characterization

The identity and purity of the synthesized 4,5-dimethoxyphthalonitrile are confirmed using standard spectroscopic techniques.

Table 1: Expected Spectroscopic Data for 4,5-Dimethoxyphthalonitrile

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (2H) | ~7.2-7.4 ppm (singlet) | The two aromatic protons are in a chemically equivalent environment, deshielded by the benzene ring and nitrile groups. |

| Methoxy Protons (6H) | ~3.9-4.1 ppm (singlet) | Protons of the two equivalent methoxy groups. | |

| ¹³C NMR | Quaternary C (Ar-OCH₃) | ~150-155 ppm | Aromatic carbons directly attached to the electron-donating methoxy groups. |

| Quaternary C (Ar-CN) | ~115-120 ppm | Aromatic carbons attached to the electron-withdrawing nitrile groups. | |

| Aromatic CH | ~110-115 ppm | Protonated aromatic carbons. | |

| Nitrile C (C≡N) | ~114-116 ppm | Characteristic shift for nitrile carbons. | |

| Methoxy C (-OCH₃) | ~56-58 ppm | Carbon of the methoxy groups. | |

| FT-IR | C≡N Stretch | ~2220-2240 cm⁻¹ | Strong, sharp absorption characteristic of the nitrile group.[5] |

| C-O-C Stretch (Aryl Ether) | ~1250-1280 cm⁻¹ (asymmetric) | Strong absorption from the aryl-alkyl ether linkage.[5] | |

| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | Characteristic C-H stretching of the benzene ring. | |

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | C-H stretching from the methyl groups of the methoxy substituents. |

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[6]

Molecular Geometry and Theoretical Considerations

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and computational studies of analogous molecules like 1,2-dimethoxybenzene, the molecular geometry of 4,5-dimethoxyphthalonitrile can be predicted.[6][7]

-

Benzene Core: The central benzene ring, along with the two nitrile groups, is expected to be largely planar due to the sp² hybridization of the carbon atoms.

-

Methoxy Groups: The methoxy groups present the main source of conformational flexibility. While the C-O-C bond has a bent geometry, the key variable is the dihedral angle between the plane of the methoxy group and the plane of the benzene ring. Due to potential steric hindrance between the adjacent methoxy group and the nitrile group, it is likely that the methyl groups are slightly twisted out of the benzene plane.[6]

The overall molecule is expected to possess C₂ᵥ symmetry if the methoxy groups are coplanar, but this symmetry would be broken by out-of-plane twisting.

Caption: Molecular structure of 4,5-Dimethoxyphthalonitrile.

Proposed Workflow for Single-Crystal X-ray Diffraction Analysis

To definitively determine the molecular and crystal structure, a single-crystal X-ray diffraction experiment is required. The following workflow outlines the necessary steps from crystal growth to final structure validation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-DICHLOROPHTHALONITRILE | 139152-08-2 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Solubility of 4,5-Dimethoxyphthalonitrile in common organic solvents.

An In-Depth Technical Guide to the Solubility of 4,5-Dimethoxyphthalonitrile in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the realm of advanced materials synthesis, 4,5-dimethoxyphthalonitrile stands out as a crucial precursor, particularly in the creation of phthalocyanine dyes and pigments.[1] These macrocyclic compounds possess exceptional thermal and chemical stability, making them invaluable in high-performance inks, automotive coatings, and organic electronics.[1] The molecular architecture of 4,5-dimethoxyphthalonitrile, featuring two electron-withdrawing nitrile groups and two electron-donating methoxy groups on an aromatic ring, imparts unique electronic and steric properties that are highly desirable for precise molecular design.[1]

The success of synthesizing high-quality materials from this precursor is fundamentally dependent on its solubility characteristics in various reaction media. Proper solvent selection is critical for achieving homogeneous reaction conditions, which in turn dictates reaction kinetics, yield, and the purity of the final product. This guide provides a comprehensive framework for understanding and determining the solubility of 4,5-dimethoxyphthalonitrile in common organic solvents. As specific quantitative solubility data for this compound is not widely available in published literature, this document emphasizes a robust, first-principles approach to empower researchers to generate this critical data in their own laboratory settings.

Physicochemical Properties and Structural Analysis

A molecule's structure is the primary determinant of its physical properties, including solubility. 4,5-Dimethoxyphthalonitrile (CAS No. 88946-67-2) has a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2]

Its structure consists of:

-

A Benzene Ring: This core is inherently nonpolar.

-

Two Nitrile (-C≡N) Groups: These are strongly polar and can act as hydrogen bond acceptors.

-

Two Methoxy (-OCH₃) Groups: The ether linkages introduce polarity and the oxygen atoms can also act as hydrogen bond acceptors.

The presence of both polar (nitrile, methoxy) and nonpolar (benzene ring) functionalities suggests that 4,5-dimethoxyphthalonitrile will exhibit nuanced solubility behavior, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance or competitive hydrogen bonding of protic solvents.

Caption: Molecular structure of 4,5-Dimethoxyphthalonitrile.

Guiding Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and are effective at dissolving polar or ionic solutes. Polar protic solvents can donate hydrogen bonds, while polar aprotic solvents (e.g., DMSO, DMF, acetone) cannot.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have small or no dipole moments and primarily interact through weaker van der Waals forces. They are best for dissolving nonpolar solutes.

Given its molecular structure, 4,5-dimethoxyphthalonitrile is expected to have low solubility in highly nonpolar solvents like hexane and moderate to high solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can effectively solvate the polar nitrile and methoxy groups.[4] Its solubility in polar protic solvents like ethanol may be limited by the solvent's strong self-association through hydrogen bonding.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[5] It is a robust and reliable technique that ensures the solution has reached saturation, providing an accurate measure of solubility at a given temperature.[5]

Causality Behind Experimental Choices

-

Use of Excess Solute: Adding an excess of the solid ensures that the solution reaches its saturation point. The continued presence of undissolved solid at the end of the experiment is a visual confirmation of equilibrium.[5]

-

Controlled Temperature: Solubility is highly temperature-dependent.[6] Maintaining a constant temperature with a shaker incubator is critical for reproducibility and accuracy.

-

Extended Equilibration Time: Reaching true equilibrium can be a slow process. Agitating the mixture for 24-72 hours allows sufficient time for the dissolution process to stabilize.[5]

-

Filtration: Using a syringe filter to separate the saturated solution from the excess solid is crucial to prevent undissolved particles from artificially inflating the measured concentration. A 0.45 µm filter is standard for removing fine particulates without significant solute adsorption.

-

Gravimetric Analysis: This is a direct and highly accurate method for determining the mass of the dissolved solid. It relies on the precise measurement of mass, which is a fundamental property.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 100 mg of high-purity 4,5-dimethoxyphthalonitrile into a series of glass vials with screw caps.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent (analytical grade).

-

Prepare a blank vial containing only the solvent to serve as a control.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vials to rest in the incubator for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear liquid above the solid) using a volumetric pipette.

-

Attach a 0.45 µm PTFE syringe filter to a new syringe and filter the collected supernatant into a pre-weighed, clean, and dry vial. This step removes any undissolved microcrystals.

-

-

Analysis (Gravimetric Method):

-

Place the vials containing the filtered saturated solution in a vacuum oven or a well-ventilated fume hood at a moderate temperature to slowly evaporate the solvent.

-

Once the solvent has completely evaporated, re-weigh the vials containing the solid residue.

-

The difference in weight between the empty vial and the vial with the dried residue is the mass of the dissolved 4,5-dimethoxyphthalonitrile.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Self-Validating System

This protocol is self-validating. The visual confirmation of excess solid after the equilibration period demonstrates that saturation was achieved. Furthermore, running replicates (e.g., in triplicate) for each solvent and ensuring the results are within a narrow range (e.g., ±5%) provides confidence in the precision of the measurements.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Expected Trends

The quantitative data obtained should be organized into a clear, structured table for easy comparison and analysis.

Table 1: Template for Recording Experimental Solubility Data of 4,5-Dimethoxyphthalonitrile at 25 °C

| Organic Solvent | Solvent Class | Relative Polarity | Experimentally Determined Solubility ( g/100 mL) |

| Hexane | Nonpolar | 0.009 | Record Data Here |

| Toluene | Nonpolar (Aromatic) | 0.099 | Record Data Here |

| Diethyl Ether | Polar Aprotic | 0.117 | Record Data Here |

| Chloroform | Polar Aprotic | 0.259 (approx.) | Record Data Here |

| Ethyl Acetate | Polar Aprotic | 0.228 | Record Data Here |

| Acetone | Polar Aprotic | 0.355 | Record Data Here |

| Acetonitrile | Polar Aprotic | 0.460 | Record Data Here |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Record Data Here |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Record Data Here |

| Ethanol | Polar Protic | 0.654 | Record Data Here |

| Methanol | Polar Protic | 0.762 | Record Data Here |

(Relative Polarity values are indicative and sourced from various compilations)[7]

Based on the structural analysis, it is hypothesized that the solubility will be highest in polar aprotic solvents like DMF and DMSO, followed by other polar aprotic solvents like acetone and ethyl acetate. Solubility is expected to be significantly lower in nonpolar solvents like hexane and toluene, and potentially moderate in polar protic solvents like ethanol and methanol.

Conclusion

While published quantitative data on the solubility of 4,5-dimethoxyphthalonitrile is scarce, a systematic experimental approach can readily provide this essential information. By understanding the interplay between the solute's functional groups and the solvent's properties, researchers can make informed decisions for reaction optimization and material synthesis. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating method for generating high-quality solubility data, empowering scientists and drug development professionals to advance their work with this versatile chemical building block.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). A Greener Route to Blue: Solid‐State Synthesis of Phthalocyanines.

- Vertex AI Search. (n.d.). Applications of 4,5-Dimethoxyphthalonitrile in Advanced Materials.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- ChemicalBook. (2025). 4,5-dimethoxyphthalonitrile | 88946-67-2.

- YouTube. (2021). Solubility Tests for Organic Compounds.

- ResearchGate. (n.d.). (PDF) 4,5-Bis(4-methoxyphenoxy)phthalonitrile.

- PMC. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block.

- PMC. (n.d.). 4,5-Bis(4-methoxyphenoxy)phthalonitrile.

- SciSpace. (n.d.). Characterizationand Synthesis of Phthalocyanines Preparedfrom 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile.

- BLD Pharm. (n.d.). 88946-67-2|4,5-Dimethoxyphthalonitrile.

- MDPI. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile.

- PubChem - NIH. (n.d.). 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- MySkinRecipes. (n.d.). 4,5-Dimethoxyphthalonitrile.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.

Sources

An In-Depth Technical Guide to the Electronic Properties of 4,5-Dimethoxyphthalonitrile

Introduction: The Strategic Importance of 4,5-Dimethoxyphthalonitrile in Advanced Materials

4,5-Dimethoxyphthalonitrile is a pivotal aromatic dinitrile, distinguished by a benzene ring functionalized with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing nitrile (-CN) groups.[1] This specific molecular architecture imparts a unique combination of electronic and steric characteristics, rendering it a highly valuable precursor in the synthesis of advanced functional materials.[1] Its primary application lies in the creation of substituted phthalocyanines, a class of macrocyclic compounds renowned for their intense coloration, and exceptional thermal and chemical stability.[1] The electronic properties of 4,5-Dimethoxyphthalonitrile are fundamental to the performance of these resulting materials, influencing their optical, electrochemical, and charge-transport behaviors. This guide provides a comprehensive exploration of the core electronic properties of 4,5-Dimethoxyphthalonitrile, offering insights for researchers and professionals in materials science and drug development.

Molecular Structure and its Electronic Implications

The electronic behavior of 4,5-Dimethoxyphthalonitrile is intrinsically linked to its molecular structure. The presence of methoxy groups at the 4 and 5 positions of the benzene ring introduces a significant electronic perturbation. Through a positive mesomeric effect (+M), the lone pairs of electrons on the oxygen atoms of the methoxy groups increase the electron density of the aromatic ring. Conversely, the nitrile groups at the 1 and 2 positions exert a strong electron-withdrawing effect through both negative inductive (-I) and mesomeric (-M) effects.

This "push-pull" electronic configuration, where electron-donating and electron-withdrawing groups are present on the same aromatic system, is a key determinant of the molecule's electronic properties. This arrangement leads to a degree of intramolecular charge transfer, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the molecule's spectroscopic and electrochemical characteristics.

Spectroscopic Properties: A Window into Electronic Transitions

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of an organic molecule provides information about the electronic transitions between its molecular orbitals. For 4,5-Dimethoxyphthalonitrile, the absorption in the UV region is expected to be dominated by π → π* transitions within the aromatic system. The presence of the methoxy and nitrile groups is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phthalonitrile. This is because the intramolecular charge transfer character lowers the energy gap between the HOMO and LUMO.

For comparison, related phthalonitrile derivatives often exhibit absorption maxima in the range of 300-400 nm. It is reasonable to hypothesize that 4,5-Dimethoxyphthalonitrile will display a similar absorption profile.

Fluorescence Spectroscopy

The fluorescence properties of a molecule are related to its ability to emit light after being electronically excited. The "push-pull" nature of 4,5-Dimethoxyphthalonitrile suggests the potential for fluorescence, as intramolecular charge transfer states can be emissive. However, the extent of fluorescence will depend on the efficiency of non-radiative decay pathways.

Derivatives of 4,5-Dimethoxyphthalonitrile, particularly phthalocyanines, are known to be highly fluorescent, with emissions in the red and near-infrared regions of the electromagnetic spectrum. This fluorescence is a key property for their application in areas such as photodynamic therapy and bio-imaging. While the fluorescence of the parent phthalonitrile is likely to be weaker and at shorter wavelengths, its inherent electronic structure lays the groundwork for the desirable photophysical properties of its derivatives.

Electrochemical Properties: Probing Redox Behavior

Direct experimental cyclic voltammetry data for 4,5-Dimethoxyphthalonitrile is not extensively reported. The following discussion is based on the expected electrochemical behavior and data from analogous systems.

Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule, providing information about its ionization potential and electron affinity. The electronic structure of 4,5-Dimethoxyphthalonitrile, with its electron-rich aromatic ring and electron-withdrawing nitrile groups, suggests it can undergo both oxidation and reduction processes.

The electron-donating methoxy groups are expected to lower the oxidation potential of the molecule compared to unsubstituted phthalonitrile, making it easier to remove an electron from the highest occupied molecular orbital (HOMO). Conversely, the electron-withdrawing nitrile groups will facilitate reduction by stabilizing the incoming electron in the lowest unoccupied molecular orbital (LUMO), thus shifting the reduction potential to less negative values.

The redox potentials of 4,5-Dimethoxyphthalonitrile are critical in determining the electronic properties of the phthalocyanines derived from it. The energy levels of the frontier orbitals of the resulting phthalocyanine are directly influenced by the electronic nature of the peripheral substituents.

Theoretical Insights from Density Functional Theory (DFT) Calculations

Although a specific DFT study focused solely on 4,5-Dimethoxyphthalonitrile was not identified in the literature reviewed, computational studies on similar molecules provide a framework for understanding its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. A key output of DFT calculations is the determination of the energies and spatial distributions of the frontier molecular orbitals, the HOMO and LUMO.

For 4,5-Dimethoxyphthalonitrile, DFT calculations would be expected to show that the HOMO is primarily localized on the electron-rich dimethoxybenzene ring, reflecting the electron-donating nature of the methoxy groups. The LUMO, on the other hand, would likely be centered on the electron-deficient dicyano-substituted part of the molecule, influenced by the electron-withdrawing nitrile groups.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that correlates with the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to a red-shifted absorption maximum and greater ease of electronic excitation. The "push-pull" nature of 4,5-Dimethoxyphthalonitrile is expected to result in a relatively small HOMO-LUMO gap compared to unsubstituted phthalonitrile.

Experimental Protocols

Synthesis of 4,5-Dimethoxyphthalonitrile

A common synthetic route to 4,5-Dimethoxyphthalonitrile starts from 4,5-dibromoveratrole. The synthesis generally involves a nucleophilic substitution reaction where the bromine atoms are replaced by cyanide groups.

Diagram of a Typical Synthetic Workflow:

Caption: Synthetic workflow for 4,5-Dimethoxyphthalonitrile.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4,5-dibromoveratrole and copper(I) cyanide.

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours with constant stirring.

-

Work-up: After the reaction is complete, cool the mixture and pour it into an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide solution, to remove copper salts.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Techniques

The synthesized 4,5-Dimethoxyphthalonitrile should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Key Characterization Techniques

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons. |

| FT-IR Spectroscopy | To identify the characteristic functional groups, particularly the sharp C≡N stretching vibration of the nitrile groups (typically around 2230 cm⁻¹). |

| Mass Spectrometry | To determine the molecular weight and confirm the elemental composition. |

| UV-Vis Spectroscopy | To determine the absorption maxima and molar absorptivity. |

| Cyclic Voltammetry | To determine the oxidation and reduction potentials. |

Applications and Future Directions

The well-defined electronic properties of 4,5-Dimethoxyphthalonitrile make it a cornerstone for the development of a wide range of functional materials.

-

Phthalocyanine Synthesis: It is a key precursor for symmetrically substituted phthalocyanines with enhanced solubility and tailored electronic properties for applications in photodynamic therapy, organic photovoltaics, and chemical sensors.[1]

-

Organic Electronics: Its "push-pull" nature makes it a candidate for use in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

-

Coordination Chemistry: The nitrile groups can coordinate with metal ions, opening possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or sensing properties.

Diagram of Application Pathways:

Caption: Application pathways of 4,5-Dimethoxyphthalonitrile.

Future research should focus on obtaining detailed experimental and theoretical data for 4,5-Dimethoxyphthalonitrile itself to provide a more complete understanding of its intrinsic electronic properties. This will enable a more rational design of novel materials with optimized performance for a variety of advanced applications.

References

- Vertex AI Search. (2025). Applications of 4,5-Dimethoxyphthalonitrile in Advanced Materials.

Sources

CAS number and IUPAC name for 4,5-Dimethoxyphthalonitrile.

An In-Depth Technical Guide to 4,5-Dimethoxyphthalonitrile: Synthesis, Characterization, and Applications in Advanced Functional Materials

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4,5-dimethoxyphthalonitrile, a key molecular building block in materials science and medicinal chemistry. We will delve into its fundamental properties, provide validated synthesis and characterization protocols, and explore its pivotal role as a precursor to high-value functional materials, particularly phthalocyanines for applications in drug development.

Core Molecular Profile

4,5-Dimethoxyphthalonitrile is an aromatic dinitrile whose structure is distinguished by a benzene ring functionalized with two adjacent nitrile (-C≡N) groups and two vicinal methoxy (-OCH₃) groups. This specific arrangement of electron-withdrawing nitrile groups and electron-donating methoxy groups imparts a unique electronic profile and steric architecture, making it a highly valuable precursor for complex molecular synthesis.[1]

| Property | Data | Source(s) |

| IUPAC Name | 4,5-Dimethoxy-1,2-benzenedicarbonitrile | [1] |

| CAS Number | 88946-67-2 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | 182-186 °C | - |

| Purity (Typical) | >98% (HPLC) | [1] |

Qualitative Solubility Profile: Based on its structure and empirical data from related compounds, 4,5-dimethoxyphthalonitrile exhibits good solubility in many common organic solvents but is insoluble in water.

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Chloroform (CHCl₃) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Moderately Soluble |

| Ethanol | Sparingly Soluble |

| Water | Insoluble |

Synthesis Pathway and Experimental Protocols

The synthesis of 4,5-dimethoxyphthalonitrile is most effectively approached via a multi-step pathway starting from the readily available and inexpensive catechol. This route offers a logical and scalable method for producing the key precursor, 4,5-dihydroxyphthalonitrile, which is subsequently methylated.

Logical Synthesis Workflow

The overall workflow involves three key transformations: protection of the diol, introduction of the nitrile functionalities, and the final methylation. This sequence is critical to avoid unwanted side reactions with the hydroxyl groups during the cyanation step.

Sources

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethoxyphthalonitrile from Veratrole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4,5-dimethoxyphthalonitrile, a crucial precursor for phthalocyanine dyes and other advanced materials.[1] The synthesis originates from the readily available starting material, veratrole (1,2-dimethoxybenzene). We will detail a robust, two-step synthetic pathway, beginning with the electrophilic dibromination of veratrole to yield the key intermediate, 4,5-dibromo-1,2-dimethoxybenzene. Subsequently, the guide will focus on the conversion of this intermediate to the target phthalonitrile. A critical evaluation of both the classical Rosenmund-von Braun reaction and modern palladium-catalyzed cyanation techniques is presented, with a strong emphasis on the latter for its superior efficiency, milder conditions, and broader applicability. This document is intended to provide researchers, chemists, and drug development professionals with the necessary causal insights and detailed protocols to successfully execute this synthesis.

Strategic Overview: A Two-Step Pathway

The transformation of veratrole into 4,5-dimethoxyphthalonitrile is most effectively achieved through a two-stage process. This strategy hinges on the initial functionalization of the aromatic ring, followed by the introduction of the nitrile moieties.

-

Electrophilic Aromatic Substitution (Bromination): Veratrole is first converted to 4,5-dibromo-1,2-dimethoxybenzene. The electron-donating methoxy groups strongly activate the aromatic ring, facilitating a regioselective dibromination at the C4 and C5 positions.

-

Nucleophilic Cyanation: The dibrominated intermediate is then subjected to a cyanation reaction to replace the bromine atoms with nitrile groups, yielding the final product.

Step 1: Synthesis of 4,5-Dibromo-1,2-dimethoxybenzene

Mechanistic Rationale & Experimental Causality

The bromination of veratrole is a classic example of electrophilic aromatic substitution. The two methoxy (-OCH₃) groups are powerful activating substituents due to their ability to donate electron density to the benzene ring via resonance. They are also ortho, para-directors. Since the positions ortho to one methoxy group are meta to the other, the substitution is sterically and electronically directed to the C4 and C5 positions, which are para to each methoxy group, leading to the desired 4,5-disubstituted product.[2][3]

Instead of using hazardous elemental bromine (Br₂), this protocol generates it in situ from the reaction between potassium bromate (KBrO₃) and hydrobromic acid (HBr).[2][4] This approach is safer and allows for better control of the highly exothermic bromination reaction. Acetic acid serves as a polar protic solvent that can dissolve the reactants and stabilize the charged intermediates formed during the substitution.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the bromination of veratrole.[4]

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and a thermometer, dissolve veratrole (4.15 g, 30.0 mmol) in 40 mL of glacial acetic acid.

-

Reagent Addition: Add potassium bromate (3.34 g, 20.0 mmol) to the solution. The KBrO₃ may not dissolve completely at this stage.

-

Initiation: Under continuous stirring at room temperature, add 48% hydrobromic acid (12 mL, 105 mmol) dropwise. The addition will cause the KBrO₃ to dissolve and initiate the reaction, typically accompanied by a temperature increase to approximately 45-60°C and a color change from yellow to brown.[4] If the temperature rises too quickly, the flask can be cooled with an ice bath.

-

Reaction: After the addition is complete, continue to stir the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Work-up and Isolation: Pour the reaction mixture into 100 mL of ice water. A precipitate of the crude product will form. Stir this slurry for 15 minutes.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid first with 20 mL of a 0.2 M sodium disulfite solution (to quench any remaining bromine) and then with 20 mL of cold water.

-

Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure 4,5-dibromo-1,2-dimethoxybenzene as a crystalline solid. Dry the product in a desiccator.[4]

Data Summary: Reagents and Conditions

| Reagent/Parameter | Molar Quantity | Molar Ratio | Notes |

| Veratrole | 30.0 mmol | 1.0 | Starting Material |

| Potassium Bromate (KBrO₃) | 20.0 mmol | 0.67 | Oxidant for in situ Br₂ generation |

| Hydrobromic Acid (HBr, 48%) | 105 mmol | 3.5 | Bromide source and acid catalyst |

| Glacial Acetic Acid | ~40 mL | - | Solvent |

| Reaction Temperature | Room Temp → ~45°C | - | Exothermic reaction |

| Reaction Time | ~30-45 minutes | - | Post-addition stirring time |

| Expected Yield | ~60-70% | - | After recrystallization[4] |

Step 2: Synthesis of 4,5-Dimethoxyphthalonitrile

Methodology Comparison: From Classic to Modern Cyanation

The conversion of aryl halides to aryl nitriles is a cornerstone transformation in organic synthesis.

Classical Method: The Rosenmund-von Braun Reaction This reaction, first reported in the early 20th century, involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like DMF or pyridine.[5][6]

-

Mechanism: The reaction is thought to proceed through an oxidative addition of the aryl halide to a copper species.[6]

-

Drawbacks: The classical Rosenmund-von Braun reaction requires harsh conditions (temperatures often >150°C), which limits its compatibility with sensitive functional groups.[7] Furthermore, the use of excess CuCN can make product purification difficult, and yields are often unsatisfactory.[6][8]

Modern Method: Palladium-Catalyzed Cyanation The development of transition metal-catalyzed cross-coupling reactions has revolutionized nitrile synthesis. Palladium-catalyzed cyanation offers a milder, more efficient, and highly versatile alternative.[9][10]

-

Mechanism: The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond of the substrate to form a Pd(II) complex.

-

Transmetalation/Anion Exchange: The bromide on the palladium complex is exchanged for a cyanide group from the cyanide source.

-

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium complex, forming the C-CN bond of the product and regenerating the active Pd(0) catalyst.[10]

-

-

Advantages: These reactions proceed at much lower temperatures (often room temperature to 100°C), tolerate a wide range of functional groups, and require only catalytic amounts of the expensive palladium metal.[9][11] A significant challenge in these reactions is catalyst poisoning by excess cyanide ions; however, modern protocols have largely overcome this by using cyanide sources with low solubility or co-catalysts.[9][12]

Detailed Experimental Protocol (Palladium-Catalyzed)

This protocol is a representative procedure based on modern palladium-catalyzed cyanation methods using zinc cyanide.[11][12]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,5-dibromo-1,2-dimethoxybenzene (2.96 g, 10.0 mmol), zinc cyanide (Zn(CN)₂, 0.82 g, 7.0 mmol, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%), and the ligand (e.g., dppf, 111 mg, 0.2 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 50 mL of DMF or DMAc) via syringe.

-

Reaction: Heat the reaction mixture in an oil bath to 100-120°C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure 4,5-dimethoxyphthalonitrile.

Data Comparison: Cyanation Conditions

| Method | Cyanide Source | Catalyst/Reagent | Solvent | Temperature (°C) | Key Features & Drawbacks |

| Rosenmund-von Braun | CuCN (stoichiometric) | None (or Cu catalyst) | DMF, Pyridine | 150 - 250 | Pros: Classic, no expensive ligands. Cons: Harsh conditions, low yields, difficult purification.[7][8] |

| Pd-Catalyzed | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMAc | 110 | Pros: Good yields, safer cyanide source. Cons: Requires inert atmosphere.[12] |

| Pd-Catalyzed | K₄[Fe(CN)₆]•3H₂O | Pd(OAc)₂ / ligand | Dioxane/H₂O | 100 | Pros: Non-toxic cyanide source, fast reaction times. Cons: Biphasic system may require specific ligands.[9] |

| Pd/C-Catalyzed | Zn(CN)₂ | Pd/C (heterogeneous) | DMAC | 110 | Pros: Heterogeneous catalyst is easily removed. Cons: May have lower activity than homogeneous systems.[12] |

Safety and Handling

-

Brominating Agents: Hydrobromic acid is highly corrosive. Potassium bromate is a strong oxidizer. The in situ generation of bromine should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Cyanide Compounds: Zinc cyanide (Zn(CN)₂) and other cyanide sources are highly toxic. Handle with extreme care in a certified fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Never allow cyanides to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.

-

Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care. Avoid inhalation of fine powders.

-

Solvents: Organic solvents like DMF, DMAc, and acetic acid should be handled in a fume hood. They can be flammable and have associated health risks.

Conclusion

The synthesis of 4,5-dimethoxyphthalonitrile from veratrole is a highly feasible and scalable process for research and industrial applications. While the classical two-step route involving bromination followed by a Rosenmund-von Braun cyanation is historically significant, it is largely superseded by modern methodologies. The implementation of a palladium-catalyzed cyanation step provides a superior alternative, offering significantly milder reaction conditions, improved yields, and greater process safety and reliability. This guide provides the foundational knowledge and actionable protocols for scientists to successfully synthesize this valuable chemical intermediate.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. Available at: [Link]

-

Grushin, V. V. (2010). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Accounts of Chemical Research, 43(1), 160–171. Available at: [Link]

-

Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 6(3), 530-547. Available at: [Link]

-

Organic Chemistry Praktikum. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from [Link]

-

Verkhov, O. S., et al. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Available at: [Link]

-

Chegg. (2022). Solved EXPERIMENT : BROMINATION OF AROMATIC COMPOUNDS. Retrieved from [Link]

-

Chegg. (2019). Solved Why the bromination of veratrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Solved EXPERIMENT : BROMINATION OF AROMATIC COMPOUNDS : | Chegg.com [chegg.com]

- 3. Solved Why the bromination of veratrole | Chegg.com [chegg.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 12. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Historical background and discovery of 4,5-Dimethoxyphthalonitrile.

An In-Depth Technical Guide to 4,5-Dimethoxyphthalonitrile: From Historical Context to Modern Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 4,5-dimethoxyphthalonitrile. We will explore the molecule's origins, detail its synthesis and characterization, and illuminate its pivotal role as a precursor to advanced functional materials, particularly phthalocyanines. The narrative is structured to provide not just procedural knowledge, but also the scientific rationale behind experimental choices, ensuring a deep and applicable understanding.

Historical Context: The Quest for Tunable Macrocycles

The story of 4,5-dimethoxyphthalonitrile is inextricably linked to the discovery and development of phthalocyanines, a class of intensely colored and remarkably stable macrocyclic compounds. Following the serendipitous first synthesis of phthalocyanine in the early 20th century, a significant challenge emerged: the parent molecule was notoriously insoluble in most solvents, severely limiting its processability and application scope.[1][2] This spurred a wave of research aimed at modifying the peripheral positions of the phthalocyanine ring to enhance solubility and tune its electronic properties.

Scientists quickly realized that modifying the phthalonitrile precursor was the most effective strategy for introducing desired functionalities into the final macrocycle. The introduction of electron-donating groups, such as alkoxy substituents, was identified as a promising approach. Early synthetic routes focused on building substituted phthalonitriles from the ground up, often involving multi-step sequences.[2] The development of precursors like 4,5-dimethoxyphthalonitrile was a direct result of this strategic pursuit, providing a gateway to creating a new generation of soluble, electronically-rich phthalocyanines suitable for a wide range of high-technology applications.[1][3]

Synthesis and Characterization: A Validated Protocol

The synthesis of 4,5-dimethoxyphthalonitrile is most reliably achieved through the cyanation of a corresponding 1,2-dihalobenzene via a Rosenmund-von Braun or palladium-catalyzed reaction. This approach offers a direct and efficient pathway to the target molecule. An alternative, also widely employed, involves the O-alkylation of 2,3-dicyanohydroquinone.[4]

Experimental Protocol: Synthesis via Cyanation of 1,2-Dibromo-4,5-dimethoxybenzene

This protocol describes a common and robust method for synthesizing 4,5-dimethoxyphthalonitrile. The choice of a copper-mediated cyanation is based on its long-standing reliability and high yield for converting aryl halides to nitriles.

Objective: To synthesize 4,5-dimethoxyphthalonitrile from 1,2-dibromo-4,5-dimethoxybenzene.

Materials:

-

1,2-dibromo-4,5-dimethoxybenzene

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Aqueous ferric chloride (FeCl₃) solution

-

Aqueous hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask fitted with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 1,2-dibromo-4,5-dimethoxybenzene (1.0 eq) and copper(I) cyanide (2.2 eq). The use of a slight excess of CuCN ensures the complete conversion of both bromide groups.

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to the flask. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic substitution.

-

Thermal Reaction: Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Cool the mixture to room temperature. Pour the dark reaction mixture into a vigorously stirred aqueous solution of FeCl₃/HCl. This step is critical for decomposing the stable copper-nitrile complexes formed during the reaction, allowing the product to be extracted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure 4,5-dimethoxyphthalonitrile as a solid.

Structural and Spectroscopic Characterization

The identity and purity of the synthesized product must be confirmed. The following table summarizes the expected characterization data.

| Technique | Expected Data Summary |

| ¹H NMR | A singlet around 7.2 ppm (2H, aromatic protons) and a singlet around 4.0 ppm (6H, two -OCH₃ groups). |

| ¹³C NMR | Peaks corresponding to the two nitrile carbons, four aromatic carbons (two quaternary, two protonated), and the two equivalent methoxy carbons. |

| FT-IR (ATR) | A strong, sharp absorption peak characteristic of the C≡N stretch, typically appearing around 2230 cm⁻¹. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the formula C₁₀H₈N₂O₂. |

| Melting Point | A sharp melting point consistent with literature values, indicating high purity. |

Core Application: Precursor to Octamethoxy-Substituted Phthalocyanines

The primary value of 4,5-dimethoxyphthalonitrile lies in its role as a building block for 2,3,9,10,16,17,23,24-octamethoxy-substituted phthalocyanines.[3] The cyclotetramerization reaction, typically carried out in a high-boiling solvent with a metal salt, yields these highly functional macrocycles.

Caption: Workflow for the synthesis of an octamethoxy-substituted metallophthalocyanine.

The eight peripheral methoxy groups bestow critical properties upon the final phthalocyanine molecule:

-

Enhanced Solubility: The methoxy groups disrupt the strong intermolecular π-π stacking that makes unsubstituted phthalocyanine insoluble. This dramatically improves solubility in common organic solvents like chloroform, toluene, and THF, which is essential for purification, characterization, and device fabrication.[5][6]

-

Electronic Modulation: As powerful electron-donating groups, the methoxy substituents push electron density into the macrocycle's π-system. This raises the energy of the highest occupied molecular orbital (HOMO), resulting in a red-shift of the main electronic absorption band (the Q-band). This tunability is crucial for applications in photodynamic therapy and near-infrared absorbing materials.[4]

-

Versatility in Material Science: The enhanced processability and tailored electronic properties make these phthalocyanine derivatives highly valuable in modern materials science. They are used in the development of charge-transport layers for OLEDs, as sensitizers in organic photovoltaics, and as active elements in chemical sensors.[3]

Conclusion and Future Outlook

4,5-Dimethoxyphthalonitrile is more than just a chemical intermediate; it is an enabling molecule that unlocked the potential of phthalocyanines for advanced applications. Its synthesis, now refined and reliable, provides the foundation for creating materials with precisely controlled electronic and physical properties. Future research will likely focus on leveraging this versatile building block to construct even more complex, asymmetrical phthalocyanine systems and other novel macrocycles for applications ranging from targeted therapeutics to next-generation electronics. The principles of molecular design embodied by this compound will continue to be a cornerstone of functional materials chemistry.

References

- Title: Applications of 4,5-Dimethoxyphthalonitrile in Advanced Materials Source: Google AI Generated Content URL

- Title: Routes to some 3,6-disubstituted phthalonitriles and examples of phthalocyanines derived therefrom.

- Title: 4,5-Bis(4-methoxyphenoxy)

- Title: Synthesis of substituted phthalocyanines Source: University of Michigan URL

- Title: Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines Source: ResearchGate URL

- Title: 4,5-Bis(4-methoxyphenoxy)

- Source: PubMed Central (PMC)

- Title: Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile...

- Title: (PDF)

Sources

Unveiling the Electronic Landscape of 4,5-Dimethoxyphthalonitrile: A Theoretical and Computational Guide

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 4,5-Dimethoxyphthalonitrile, a key precursor in the synthesis of advanced materials such as phthalocyanines.[1] For researchers, scientists, and professionals in drug and material development, understanding the fundamental electronic and structural properties of this molecule is paramount. This document elucidates the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its molecular geometry, vibrational spectra, and electronic transitions. By explaining the causality behind computational choices, this guide offers a robust framework for the in silico investigation of 4,5-Dimethoxyphthalonitrile and related compounds, thereby accelerating the design of novel functional materials.

Introduction: The Significance of 4,5-Dimethoxyphthalonitrile

4,5-Dimethoxyphthalonitrile is an aromatic dinitrile distinguished by a benzene ring substituted with two adjacent nitrile (-CN) groups and two methoxy (-OCH₃) groups.[1] This unique arrangement of electron-withdrawing nitrile groups and electron-donating methoxy groups imparts favorable electronic properties, making it a valuable building block for a variety of advanced materials.[1] Its primary application lies in the synthesis of phthalocyanines, a class of macrocyclic compounds renowned for their intense color, and exceptional thermal and chemical stability.[1] These characteristics make them ideal for use in high-performance pigments, organic light-emitting diodes (OLEDs), and as photosensitizers in photodynamic therapy.

A thorough understanding of the molecular structure, electronic behavior, and spectroscopic signatures of 4,5-Dimethoxyphthalonitrile is crucial for optimizing its use in these applications and for the rational design of new materials with tailored properties. Computational modeling provides a powerful, cost-effective, and non-invasive means to probe these fundamental characteristics at the atomic level.

Computational Methodology: A Self-Validating System

The theoretical investigation of 4,5-Dimethoxyphthalonitrile is primarily conducted using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For studying excited states and electronic spectra, Time-Dependent DFT (TD-DFT) is the preferred extension.[2][3]

The Choice of Functional and Basis Set: A Justification

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for organic molecules due to its proven balance of accuracy and computational efficiency in predicting molecular geometries and electronic properties.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

-

Basis Set: The 6-31G(d,p) basis set is a popular choice for molecules of this size.[4][6] It is a split-valence basis set, meaning it uses two sets of functions to describe the valence electrons, providing more flexibility. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. For higher accuracy, especially in spectroscopic predictions, larger basis sets like 6-311++G(d,p) can be utilized.[7]

This combination of B3LYP/6-31G(d,p) represents a robust and extensively validated level of theory for obtaining reliable results for organic compounds.

Experimental Workflow: From Geometry Optimization to Spectral Analysis

The computational investigation of 4,5-Dimethoxyphthalonitrile follows a logical and self-validating workflow.

Caption: A streamlined workflow for the theoretical analysis of 4,5-Dimethoxyphthalonitrile.

Step-by-Step Protocol:

-

Molecular Structure Input: The initial 3D structure of 4,5-Dimethoxyphthalonitrile is constructed using molecular modeling software.

-

Geometry Optimization: A geometry optimization is performed using DFT at the B3LYP/6-31G(d,p) level of theory.[4][6] This process systematically alters the molecular geometry to find the lowest energy conformation (the ground state).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.[8][9] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This step also provides the theoretical FT-IR spectrum.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and electronic excitation properties.[10][11]

-

Electronic Spectra Prediction: The electronic absorption spectrum (UV-Vis) is simulated using TD-DFT calculations on the optimized geometry.[2][12][13] This provides insights into the electronic transitions occurring within the molecule upon light absorption.

-

Data Analysis and Interpretation: The calculated data is analyzed to understand the structure-property relationships and to compare with any available experimental data for validation.

Theoretical Results and Discussion

Optimized Molecular Geometry

The geometry optimization of 4,5-Dimethoxyphthalonitrile at the B3LYP/6-31G(d,p) level of theory would reveal a planar benzene ring. The nitrile and methoxy groups will exhibit specific bond lengths and angles determined by the electronic interactions within the molecule. The planarity of the molecule is crucial for the π-electron delocalization, which significantly influences its electronic properties.

Caption: A 2D representation of the 4,5-Dimethoxyphthalonitrile molecular structure.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to identify characteristic vibrational modes. Key expected vibrations include:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C≡N stretching | 2220 - 2260 |

| C-H aromatic stretching | 3000 - 3100 |

| C=C aromatic stretching | 1400 - 1600 |

| C-O stretching (methoxy) | 1000 - 1300 |

| C-H bending | 690 - 900 |

The precise positions of these bands provide a fingerprint of the molecule and can be used for its identification and characterization.[8][9]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[10][11]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 4,5-Dimethoxyphthalonitrile, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating methoxy groups.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is anticipated to be concentrated on the electron-withdrawing nitrile groups and the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[11] This is a key factor in its role as a precursor for phthalocyanine synthesis.

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | ~ -6.5 to -7.5 | Electron-donating ability |

| E(LUMO) | ~ -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Chemical reactivity and excitability |

Note: These are estimated values based on typical DFT calculations for similar aromatic nitriles.

Electronic Absorption Spectra (UV-Vis)